molecular formula C17H22O2 B15176135 p-Menth-1-en-8-yl benzoate CAS No. 71648-34-5

p-Menth-1-en-8-yl benzoate

Cat. No.: B15176135
CAS No.: 71648-34-5
M. Wt: 258.35 g/mol
InChI Key: SNCWRHHQNIWULG-UHFFFAOYSA-N
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Description

p-Menth-1-en-8-yl benzoate: is a chemical compound known for its aromatic properties. It is commonly used in the fragrance and flavor industries due to its pleasant scent. The compound is also known by its IUPAC name, 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of p-Menth-1-en-8-yl benzoate typically involves the esterification of p-Menth-1-en-8-ol with benzoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: : p-Menth-1-en-8-yl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions include p-Menth-1-en-8-ol, benzoic acid, and various substituted esters .

Scientific Research Applications

Chemistry: : p-Menth-1-en-8-yl benzoate is used as a starting material in the synthesis of various organic compounds. It serves as an intermediate in the production of fragrances and flavors .

Biology and Medicine: : The compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the formulation of certain pharmaceuticals due to its pleasant aroma and potential therapeutic effects .

Industry: : In the industrial sector, this compound is used in the manufacture of perfumes, cosmetics, and food flavorings. Its stability and pleasant scent make it a valuable ingredient in these products .

Mechanism of Action

The mechanism of action of p-Menth-1-en-8-yl benzoate involves its interaction with olfactory receptors, leading to the perception of its characteristic scent. The compound may also exert antimicrobial effects by disrupting microbial cell membranes. The exact molecular targets and pathways involved in these actions are still under investigation .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include p-Menth-1-en-8-ol , p-Menth-1-en-8-al , and p-Menth-1-en-8-oic acid . These compounds share a similar p-Menthane skeleton but differ in their functional groups .

Uniqueness: : p-Menth-1-en-8-yl benzoate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol, aldehyde, and acid counterparts. This uniqueness makes it particularly valuable in the fragrance and flavor industries .

Biological Activity

p-Menth-1-en-8-yl benzoate is a compound belonging to the class of organic compounds known as menthane monoterpenoids, which are derived from the menthane backbone. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant case studies and research findings.

  • Chemical Formula : C₁₇H₂₂O₂
  • Molecular Weight : 270.36 g/mol
  • CAS Number : Not specified

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic processes.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacteria SpeciesMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhimurium16 µg/mL

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vivo studies have demonstrated its efficacy in reducing inflammation in models such as carrageenan-induced paw edema in rats. The compound appears to inhibit pro-inflammatory cytokines and mediators, contributing to its therapeutic potential.

Case Study: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of this compound, rats treated with the compound showed a significant reduction in paw swelling compared to control groups. The results suggest that the compound may be beneficial in treating inflammatory conditions.

Analgesic Properties

The analgesic effects of this compound have also been explored. Animal models indicate that it can effectively reduce pain responses in various pain-inducing scenarios, such as formalin-induced pain tests.

Table 2: Analgesic Activity in Animal Models

Pain ModelDosage (mg/kg)Pain Reduction (%)Reference
Formalin-induced pain5065
Hot plate test10070

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways. Its antimicrobial action may involve membrane disruption, while its anti-inflammatory and analgesic effects could stem from the inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide production.

Safety and Toxicity

Although this compound shows promising biological activities, safety assessments are crucial. Current data suggest that it has a low toxicity profile when used at therapeutic doses. However, further research is needed to fully understand its long-term effects and potential side effects.

Properties

CAS No.

71648-34-5

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate

InChI

InChI=1S/C17H22O2/c1-13-9-11-15(12-10-13)17(2,3)19-16(18)14-7-5-4-6-8-14/h4-9,15H,10-12H2,1-3H3

InChI Key

SNCWRHHQNIWULG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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